2-(4-Chloro-2-nitrophenyl)furan
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88673-90-9 |
|---|---|
Molecular Formula |
C10H6ClNO3 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
2-(4-chloro-2-nitrophenyl)furan |
InChI |
InChI=1S/C10H6ClNO3/c11-7-3-4-8(9(6-7)12(13)14)10-2-1-5-15-10/h1-6H |
InChI Key |
JFWYNVXNNPKJQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations
Nucleophilic Substitution Reactions Involving the Halogen and Nitro Groups
The presence of the nitro group ortho and the chloro group para to the furan (B31954) ring on the phenyl moiety makes this compound a substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing effect of the nitro group activates the carbon atom attached to the chlorine, facilitating the displacement of the chloride ion by a nucleophile.
Kinetic studies are crucial for elucidating the mechanism of nucleophilic substitution reactions of 2-(4-Chloro-2-nitrophenyl)furan. These studies typically involve monitoring the reaction progress over time under various conditions to determine the rate law and identify the rate-determining step. For a typical SNAr reaction, the mechanism generally proceeds through a two-step process involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The first step, the formation of this complex, is usually the rate-determining step.
LFERs provide a quantitative means to understand the relationship between the structure of reactants and their reactivity. By systematically varying substituents or reaction conditions and observing the effect on the reaction rate, valuable insights into the reaction mechanism can be obtained.
Brønsted-type plots correlate the logarithm of the rate constant (log k) with the pKa of the conjugate acid of the nucleophile. The slope of this plot, the Brønsted coefficient (βnuc), provides information about the degree of bond formation between the nucleophile and the substrate in the transition state of the rate-determining step. A large βnuc value suggests a significant degree of bond formation and charge development on the nucleophile in the transition state.
While the primary focus is on this compound, understanding the electronic effects of other potential substituents on the phenyl ring is informed by Hammett and Yukawa-Tsuno analyses. The Hammett equation (log(k/k0) = ρσ) relates the rate of reaction of a substituted aromatic compound to that of the unsubstituted parent compound. The reaction constant, ρ, indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups. The Yukawa-Tsuno equation is a modification of the Hammett equation that accounts for the enhanced resonance effects of certain substituents.
Linear Free Energy Relationships (LFERs) Analysis
Electrophilic Aromatic Substitution on the Furan and Phenyl Rings
The furan ring in this compound is an electron-rich heterocycle and is generally susceptible to electrophilic aromatic substitution (EAS). The preferred position of substitution on the furan ring is typically the C5 position, which is the other α-position relative to the oxygen atom. However, the presence of the bulky and deactivating 4-chloro-2-nitrophenyl group at the C2 position can influence the regioselectivity and reactivity of the furan ring towards electrophiles.
Reduction Chemistry of the Nitro Functionality and Subsequent Chemical Transformations
The selective reduction of the nitro group in this compound is a key transformation, yielding 2-amino-5-chlorophenyl derivatives that serve as versatile intermediates for the synthesis of more complex molecules. Various catalytic systems have been developed for the efficient and selective reduction of nitroarenes, even in the presence of other reducible functional groups. researchgate.netacs.orgnih.govrsc.orgpsu.edu
The reduction of the nitro group can be achieved using several methods. Catalytic hydrogenation is a common approach, often employing catalysts like Raney nickel or copper-based systems. rsc.org Copper-containing catalysts are particularly noted for their ability to selectively reduce the nitro group without affecting the furan ring. rsc.org Other methods include the use of metal hydrides, such as sodium borohydride, often in conjunction with a catalyst. psu.edu The choice of reducing agent and reaction conditions can be tuned to achieve high chemoselectivity, preserving other functionalities within the molecule. nih.gov For instance, the use of phenylsilane (B129415) as a reductant can selectively reduce the nitro group while leaving a carbonyl group intact. nih.gov
The resulting amino group in the product, N-(2-amino-5-chlorophenyl) derivatives, is nucleophilic and can participate in a variety of subsequent chemical transformations. smolecule.com These include acid-base reactions, acylation, and condensation reactions, which allow for the construction of more elaborate molecular architectures. smolecule.com For example, the amino group can be acylated using propanoyl chloride to introduce a propanamide group. smolecule.com
A significant application of the reduced product is in the synthesis of fused heterocyclic systems. For example, the intramolecular cyclization of derivatives of 2-(2-aminophenyl)furan can lead to the formation of furo[3,2-b]quinoline scaffolds. researchgate.net This transformation highlights the utility of the initial nitro reduction in preparing precursors for valuable heterocyclic structures.
Cycloaddition, Rearrangement, and Oxidation Reactions of the Core Structure
The furan and phenyl rings of this compound and its derivatives can undergo a variety of cycloaddition, rearrangement, and oxidation reactions, further expanding their synthetic utility.
Cycloaddition Reactions:
The furan moiety is a known diene in Diels-Alder reactions, a powerful tool for constructing six-membered rings. nih.govacademie-sciences.frresearchgate.net While specific examples involving this compound are not extensively detailed, the general reactivity of furans in [4+2] cycloadditions is well-established. researchgate.netnih.gov These reactions can be used to build complex polycyclic structures. researchgate.net For instance, furo[3,2-b]quinolines can be synthesized through a [4+2] cycloaddition of aza-o-quinone methides with furans. nih.gov The furan ring can also participate in other types of cycloaddition reactions, such as the [4+1] cycloaddition with isocyanides to form 2-aminobenzofurans. nih.gov
Rearrangement Reactions:
Rearrangement reactions can alter the core skeleton of the molecule. While specific rearrangements of this compound are not prominently reported, related structures can undergo acid-catalyzed rearrangements. For example, the acid-catalyzed cyclialkylation of a related chlorophenyl-substituted alcohol leads to a rearranged indene (B144670) derivative, demonstrating the potential for skeletal reorganization under acidic conditions. researchgate.net
Oxidation Reactions:
The furan ring can be susceptible to oxidation, which can lead to dearomatization and the formation of new functional groups. smolecule.comnih.gov For example, the oxidation of furan derivatives can lead to the formation of 2-ene-1,4,7-triones, which can then undergo cyclization. nih.gov The nitro group on the phenyl ring can also influence oxidative processes. In some contexts, advanced oxidation processes using ozone have been studied for the degradation of related chloronitrophenol compounds in wastewater, indicating the potential for oxidative cleavage of the aromatic ring under specific conditions. bioline.org.br
The combination of these reactive sites—the nitro group and the furan and phenyl rings—makes this compound a versatile building block in organic synthesis, enabling access to a wide array of more complex and potentially biologically active molecules. nih.govnih.gov
Advanced Spectroscopic and Structural Characterization
Solid-State Structural Analysis by X-ray Crystallography
While a dedicated, publicly available crystallographic study for the specific compound 2-(4-Chloro-2-nitrophenyl)furan is not found in the search results, analysis of closely related structures containing the 4-chloro-2-nitrophenyl moiety provides valuable insights into the expected molecular geometry and intermolecular interactions. For instance, studies on derivatives such as N-(4-Chloro-2-nitrophenyl)-5-methylisoxazole-4-carboxamide and 2-[(2-chloro-4-nitrophenyl) iminomethyl] phenol (B47542) reveal common conformational and packing features that are likely to be relevant. iucr.orgijcm.ir
Determination of Molecular Conformation and Stereochemical Parameters
The molecular conformation of this compound is dictated by the rotational freedom around the C-C bond connecting the furan (B31954) and the phenyl rings. The dihedral angle between the planes of these two aromatic rings is a key stereochemical parameter. In related structures, the nitro group often causes some degree of twisting of the phenyl ring to alleviate steric strain. For example, in N-(2-Nitrophenyl)furan-2-carboxamide, the furan and benzene (B151609) rings are rotated from the central amide plane, and the nitro group is also twisted relative to the benzene ring. researchgate.net A similar non-planar conformation is expected for this compound.
The bond lengths and angles within the furan and the substituted phenyl ring are anticipated to be within the standard ranges for such aromatic systems. The C-Cl bond, C-N bond of the nitro group, and the bonds within the furan ring will have characteristic lengths that can be precisely determined by X-ray crystallography.
Table 1: Expected Bond Lengths and Angles for this compound based on Related Structures
| Parameter | Expected Value (Å or °) |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-NO₂ Bond Length | ~1.45 Å |
| C-C (inter-ring) | ~1.48 Å |
| Dihedral Angle (Furan-Phenyl) | Variable, likely non-zero |
This table presents hypothetical data based on values from similar compounds and is for illustrative purposes.
Analysis of Crystal Packing Arrangements and Supramolecular Interactions
The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions, which collectively define the supramolecular architecture.
Table 2: Potential C-H···O Hydrogen Bond Interactions
| Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|
| C-H (Phenyl) | O (Nitro) | 2.9 - 3.5 | 120 - 170 |
| C-H (Furan) | O (Nitro) | 2.9 - 3.5 | 120 - 170 |
This table presents hypothetical data for illustrative purposes.
The chlorine atom in this compound can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site. ijcm.irrug.nl Furthermore, π-π stacking interactions between the electron-rich furan ring and the electron-deficient nitrophenyl ring of adjacent molecules are highly probable, contributing significantly to the stability of the crystal lattice. ijcm.ir These interactions typically involve centroid-to-centroid distances in the range of 3.3 to 3.8 Å.
Conformational Isomerism and Polymorphism in the Crystalline Phase
The potential for different rotational arrangements around the inter-ring C-C bond (conformational isomerism) can lead to the formation of different crystal forms, a phenomenon known as polymorphism. Each polymorph would exhibit distinct crystal packing and, consequently, different physical properties. While no specific polymorphs of this compound have been reported in the searched literature, the possibility of their existence is significant given the conformational flexibility of the molecule.
Solution-State Structural Elucidation using Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed advanced NMR studies for this compound are not available in the provided search results, 1H NMR data for related, more complex derivatives have been published. nih.govmdpi.compensoft.net For the title compound, a standard 1H NMR spectrum would provide crucial information about the electronic environment of the protons on both the furan and phenyl rings.
The chemical shifts (δ) of the furan protons would be influenced by the electron-withdrawing nature of the substituted phenyl ring. Similarly, the protons on the phenyl ring would show distinct signals based on their position relative to the electron-withdrawing chloro and nitro groups, and the furan substituent.
Advanced NMR techniques, such as 2D-NOESY (Nuclear Overhauser Effect Spectroscopy), could provide information about the through-space proximity of protons, helping to elucidate the preferred conformation in solution. For example, observing a NOE between a proton on the furan ring and a proton on the phenyl ring would indicate a relatively close spatial arrangement, providing insight into the average dihedral angle in the solution state.
Table 3: Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Furan-H | 6.5 - 7.5 | d, t, or m |
| Phenyl-H (adjacent to Cl) | 7.6 - 7.8 | d |
| Phenyl-H (adjacent to NO₂) | 7.9 - 8.2 | d |
This table presents hypothetical data based on general principles of NMR spectroscopy and is for illustrative purposes.
Assignment of ¹H and ¹³C NMR Chemical Shifts for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural confirmation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence for its constitution. The chemical shifts are influenced by the electron-withdrawing effects of the nitro (NO₂) and chloro (Cl) groups, as well as the aromaticity of the furan and benzene rings.
Based on data from closely related structures, such as N-(4-chloro-2-nitrophenyl)furan-2-carboxamide and 4-[5-(4-Chloro-2-nitrophenyl)-2-furoyl]morpholine, the expected chemical shifts for this compound can be predicted with high accuracy. pensoft.netnih.gov
¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the furan ring and the substituted phenyl ring.
The protons of the furan ring typically appear in the region of δ 6.5-7.7 ppm. The H5' proton of the furan ring, being adjacent to the phenyl substituent, would likely be the most downfield of the furan protons.
The protons on the 4-chloro-2-nitrophenyl ring will exhibit characteristic splitting patterns. The H3 proton (adjacent to the nitro group) is expected to be a doublet around δ 8.2-8.3 ppm. The H5 proton (between the chloro group and the furan ring) would likely appear as a doublet of doublets around δ 7.6-7.7 ppm, and the H6 proton would be a doublet in a similar region. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. nih.gov
The furan carbons are expected between δ 110-150 ppm.
The carbons of the phenyl ring will show shifts influenced by the substituents. The carbon bearing the nitro group (C2) will be significantly deshielded, while the carbon attached to the furan ring (C1) and the carbon bearing the chlorine atom (C4) will also show characteristic downfield shifts. ucl.ac.uk
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Phenyl Ring | ||
| C1 | - | ~133.0 |
| C2 | - | ~147.0 |
| C3 | ~8.26 (d) | ~125.0 |
| C4 | - | ~136.0 |
| C5 | ~7.65 (dd) | ~128.0 |
| C6 | ~7.65 (d) | ~135.0 |
| Furan Ring | ||
| C2' | - | ~145.0 |
| C3' | ~7.32 (d) | ~112.0 |
| C4' | ~6.60 (dd) | ~116.0 |
| C5' | - | ~147.0 |
Predicted values are based on analogous compounds. nih.gov Actual values may vary depending on solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
To unambiguously assign the proton and carbon signals and to understand the molecule's connectivity, two-dimensional (2D) NMR experiments are indispensable. uobasrah.edu.iqprinceton.edu
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings (²J, ³J). Key expected correlations include those between adjacent protons on the phenyl ring (H5-H6) and on the furan ring (H3'-H4'). researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal (e.g., H3 to C3, H3' to C3'). uniovi.es
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between the two rings. For instance, a correlation would be expected between the furan proton H3' and the phenyl carbon C1, and between the phenyl proton H6 and the furan carbon C2'. researchgate.netuniovi.es
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and preferred conformation. A NOESY spectrum would show through-space correlations between protons on the furan ring and the phenyl ring that are spatially proximate, such as between H6 of the phenyl ring and H3' of the furan ring. youtube.com
Conformational Analysis in Solution via Coupling Constants and NOE Data
The single bond connecting the phenyl and furan rings allows for rotation, leading to different possible conformations (conformers). The molecule's preferred conformation in solution is dictated by steric hindrance and electronic interactions between the two rings. nih.gov The nitro group at the ortho position (C2) creates significant steric strain, which likely forces the two rings to be non-coplanar.
Coupling Constants (J-values): The magnitude of three-bond proton-proton coupling constants (³J) is dependent on the dihedral angle between the protons, as described by the Karplus equation. While there are no direct proton-proton couplings across the linkage, subtle long-range couplings might provide conformational clues. researchgate.net
NOE Data: Nuclear Overhauser Effect (NOE) data from a NOESY experiment is the most powerful tool for this analysis. The strength of an NOE signal is inversely proportional to the sixth power of the distance between two protons. By measuring NOE enhancements between specific protons on the phenyl ring (e.g., H6) and the furan ring (e.g., H3'), the time-averaged distance can be estimated, allowing for the determination of the predominant rotational conformer in solution. usp.brijcce.ac.ir
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. thermofisher.com
Nitro Group (NO₂): This group gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch (νas) typically around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1345-1385 cm⁻¹. pensoft.netnih.gov
Aromatic C-H Stretching: Vibrations for the C-H bonds on the phenyl and furan rings are expected in the region of 3000-3150 cm⁻¹. nih.gov
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear as a series of bands in the 1450-1600 cm⁻¹ region.
Furan Ring Vibrations: The furan ring has characteristic breathing and stretching modes, often found near 1580, 1480, and 1380 cm⁻¹. researchgate.net
C-Cl Stretching: The carbon-chlorine bond stretch is expected to appear as a band in the lower frequency region of the spectrum, typically between 700 and 850 cm⁻¹.
Interactive Table: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3000-3150 | C-H Stretch | Aromatic (Phenyl & Furan) | Medium-Weak |
| 1520-1560 | Asymmetric Stretch | Nitro (NO₂) | Strong |
| 1450-1600 | C=C Stretch | Aromatic Rings | Medium |
| 1345-1385 | Symmetric Stretch | Nitro (NO₂) | Strong |
| 700-850 | C-Cl Stretch | Aryl Halide | Medium-Strong |
Predicted values are based on analogous compounds. pensoft.netnih.gov
Raman Spectroscopy for Complementary Vibrational Modes
Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability.
Symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals. For this compound, the symmetric stretching vibration of the nitro group would be clearly visible. researchgate.net
The vibrations of the aromatic ring backbone are typically strong in the Raman spectrum and can provide a distinct fingerprint for the compound. rsc.orgmjcce.org.mk
The C-Cl bond, being more polarizable than C-H or C-C bonds, should also give a detectable Raman signal.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. chemguide.co.uk For this compound (Molecular Formula: C₁₀H₆ClNO₃), the calculated molecular weight is approximately 223.61 g/mol .
The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 (for the ³⁷Cl isotope) that is approximately one-third the intensity of the M⁺ peak (containing the ³⁵Cl isotope).
The fragmentation of the molecular ion is guided by the stability of the resulting fragments. Key expected fragmentation pathways include:
Loss of the Nitro Group: A common fragmentation for nitroaromatics is the loss of NO₂ (mass 46) or NO (mass 30) followed by CO. dntb.gov.ua This would result in significant peaks at m/z 177 (M-46) and m/z 193 (M-30).
Cleavage of the Furan Ring: The furan ring can undergo characteristic cleavage, often involving the loss of a CO molecule (mass 28).
Loss of Chlorine: The loss of a chlorine radical (mass 35) can also occur, leading to a fragment at m/z 188.
Interactive Table: Predicted Mass Spectrometry Fragments
| m/z Value | Proposed Fragment | Identity |
| 223/225 | [C₁₀H₆ClNO₃]⁺ | Molecular Ion (M⁺) |
| 193/195 | [C₁₀H₆ClNO₂]⁺ | [M - NO]⁺ |
| 177/179 | [C₁₀H₆Cl]⁺ | [M - NO₂]⁺ |
| 188 | [C₁₀H₆NO₃]⁺ | [M - Cl]⁺ |
| 152 | [C₉H₆Cl]⁺ | [M - NO₂ - HCN]⁺ |
The m/z values are given for the major isotope (³⁵Cl). The presence of chlorine will result in an M+2 peak for each chlorine-containing fragment.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations (Density Functional Theory - DFT)
DFT calculations are a cornerstone of modern computational chemistry, balancing accuracy with computational cost. They are used to determine the electronic structure of a molecule, from which numerous properties can be derived. For 2-(4-Chloro-2-nitrophenyl)furan, DFT would provide fundamental insights into its geometry, stability, and electronic characteristics.
A critical first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process finds the arrangement of atoms that corresponds to the lowest energy on the potential energy surface.
These calculations are typically performed first in the gas phase , representing an isolated molecule. Subsequently, the calculations are repeated in solution using a Polarizable Continuum Model (PCM) or similar solvation model. The solvent can influence the conformational preference, as polar conformers may be stabilized by interactions with a polar solvent. uni-muenchen.de
Once the optimized geometry is obtained, a deeper analysis of the molecule's electronic properties can be performed.
Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: This orbital is the primary electron donor. A higher HOMO energy indicates a greater propensity to donate electrons to an electrophile.
LUMO: This orbital is the primary electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons from a nucleophile.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A small energy gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. kit.edu
For this compound, a DFT calculation would provide the energies of these orbitals and visualize their spatial distribution. One would expect the HOMO to be located primarily on the electron-rich furan (B31954) ring, while the LUMO would likely be concentrated on the electron-deficient nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro group. This distribution facilitates intramolecular charge transfer upon electronic excitation.
The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the electrostatic potential on the molecule's surface. It provides a visual guide to the charge distribution and is used to predict reactive sites. ugm.ac.id
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. For this molecule, such regions would be expected around the oxygen atom of the furan ring and the oxygen atoms of the nitro group.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. Positive regions might be found near the hydrogen atoms of the aromatic rings.
Green Regions: Represent areas of neutral potential.
The MEP map for this compound would clearly illustrate the molecule's polarity, highlighting the electron-donating character of the furan moiety and the electron-withdrawing power of the chloro- and nitro-substituted phenyl ring.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. uni-muenchen.deresearchgate.net This analysis is invaluable for understanding intramolecular interactions.
The key output of an NBO analysis is the second-order perturbation energy, E(2), which quantifies the stabilization energy from donor-acceptor interactions (hyperconjugation). For this compound, significant interactions would be expected, such as:
Delocalization of lone pair electrons from the furan oxygen (donor) into the anti-bonding π* orbitals of the aromatic rings (acceptor).
Interactions between the π orbitals of the furan ring and the π* orbitals of the phenyl ring, indicating conjugation.
Charge transfer from the lone pairs of the chlorine atom to adjacent anti-bonding orbitals.
A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structure and electronic properties. ijcce.ac.ir
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. These predicted shifts are typically plotted against experimental values, and a strong linear correlation would confirm the accuracy of the computed molecular structure in solution.
IR Spectroscopy: DFT calculations can determine the vibrational frequencies and their corresponding intensities. These computed frequencies correspond to the stretching, bending, and torsional motions of the atoms. The predicted IR spectrum can be compared with an experimental FT-IR spectrum to aid in the assignment of vibrational modes.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. This information allows for the prediction of the absorption wavelengths (λ_max) in the UV-Visible spectrum, corresponding to electronic transitions, often from HOMO-based orbitals to LUMO-based orbitals.
For this compound, TD-DFT calculations would likely predict intense transitions associated with π → π* charge transfer from the furan ring to the nitrophenyl system. Comparing these theoretical spectra with experimental data would provide a rigorous test of the computational model's accuracy.
Electronic Structure Analysis
Reaction Mechanism Elucidation via Transition State Characterization
The synthesis of this compound and related compounds often involves nucleophilic aromatic substitution (SNAAr). Computational studies are crucial for elucidating the precise mechanism of such reactions by characterizing the transition states and intermediates involved.
Kinetic studies on analogous systems, such as the aminolysis of 4-chloro-2-nitrophenyl benzoates, suggest that these reactions typically proceed through a stepwise mechanism rather than a concerted one. koreascience.kr The key feature of this pathway is the formation of a zwitterionic tetrahedral intermediate, often referred to as a Meisenheimer complex. koreascience.kracs.org
The reaction pathway can be summarized as follows:
Formation of the Intermediate: A nucleophile attacks the carbon atom bearing the chloro-substituent, leading to the formation of a high-energy tetrahedral intermediate (T±). This step (k1) is often the rate-determining step (RDS), particularly with highly basic nucleophiles. koreascience.kracs.org
Breakdown of the Intermediate: The intermediate then expels the leaving group (chloride ion) to form the final product. This step (k2) can become rate-determining for less basic nucleophiles. koreascience.kr
Computational chemistry, particularly using Density Functional Theory (DFT), allows for the detailed characterization of this pathway. Researchers can model the potential energy surface of the reaction, locating the geometry and energy of the reactants, the tetrahedral intermediate, the transition states, and the products. The transition state represents the maximum energy point along the reaction coordinate between the reactants and the intermediate, and its characterization is key to understanding the reaction kinetics. For related reactions, such as the aminolysis of aryl chloroformates, computational models have been used to argue that changes in substituents or solvents can destabilize the tetrahedral intermediate, potentially shifting the mechanism towards a concerted pathway. acs.org
Table 1: Key Features of the Proposed Nucleophilic Aromatic Substitution Mechanism
| Feature | Description | Computational Insight |
| Mechanism Type | Stepwise, involving a tetrahedral intermediate. koreascience.kracs.org | DFT calculations can confirm the presence of a stable or metastable intermediate on the potential energy surface. |
| Intermediate | Zwitterionic tetrahedral (Meisenheimer-like) complex. acs.org | The geometry, charge distribution, and stability of the intermediate can be precisely calculated. |
| Rate-Determining Step (RDS) | Can be either the formation of the intermediate (k1) or its breakdown (k2), depending on the nucleophile's basicity. koreascience.kr | The relative energy barriers of the transition states for the formation and breakdown of the intermediate determine the RDS. |
| Transition State | High-energy structure corresponding to the energy maximum for the formation or breakdown of the intermediate. | Transition state theory and computational modeling can determine the vibrational frequencies (confirming a true transition state with one imaginary frequency) and activation energies. |
Intermolecular Interaction Energy Calculations (e.g., for Crystal Packing, Hydrogen Bonding)
The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions. Computational methods are essential for quantifying these interactions and understanding the resulting crystal packing. For this compound, while a specific crystal structure is not detailed in the provided search results, analysis of closely related compounds allows for a robust prediction of its solid-state behavior.
The primary interactions expected to stabilize the crystal lattice include weak C-H···O and C-H···Cl hydrogen bonds, as well as π-π stacking interactions between the aromatic furan and phenyl rings. researchgate.netnih.gov
Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. It partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal. The surface is colored according to various properties (like distance or electrostatic potential), and a corresponding 2D "fingerprint plot" summarizes the types and relative abundance of intermolecular contacts. researchgate.netmdpi.com
Table 2: Predicted Intermolecular Contacts and Their Percentage Contribution to the Hirshfeld Surface for this compound (Based on Analogous Structures)
| Contact Type | Predicted Contribution (%) | Description |
| H···H | ~25-45% | Represents the most frequent, though generally weak, van der Waals contacts. mdpi.com |
| O···H / H···O | ~15-20% | Corresponds to C-H···O hydrogen bonds involving the nitro group oxygen and furan oxygen atoms. researchgate.net |
| Cl···H / H···Cl | ~20-30% | Indicates the presence of weak C-H···Cl hydrogen bonds. researchgate.netmdpi.com |
| C···H / H···C | ~10-20% | Arises from contacts between hydrogen atoms and the carbon atoms of the aromatic rings. researchgate.netmdpi.com |
| C···C | ~5-10% | Suggests the presence of π-π stacking interactions between the furan and phenyl rings. researchgate.net |
These interactions collectively create a stable three-dimensional network in the crystal lattice. mdpi.com
Prediction of Nonlinear Optical Properties (Theoretical Aspects)
Molecules like this compound are of significant interest for applications in nonlinear optics (NLO). NLO materials can alter the properties of light and are essential for technologies like frequency conversion and optical switching. The NLO response of a molecule originates from its electronic structure. Specifically, molecules with a strong intramolecular charge-transfer (ICT) character, typically possessing electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated system (π-bridge), often exhibit large NLO responses. researchgate.netresearchgate.net
In this compound, the furan ring acts as a π-electron-rich donor, while the nitro-substituted phenyl ring serves as a potent electron acceptor. The π-electrons are delocalized across the molecule, facilitating charge transfer from the furan to the nitrophenyl moiety upon electronic excitation. researchgate.net This D-π-A structure is a classic design motif for NLO chromophores.
Theoretical calculations, primarily using DFT, are a standard method for predicting the NLO properties of new materials. researchgate.netbohrium.com These calculations can determine several key parameters:
Polarizability (α): The measure of how easily the electron cloud is distorted by an external electric field.
First-Order Hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation (SHG). A large β value is highly desirable for NLO applications. bohrium.com
Computational analysis of similar nitroaromatic compounds has demonstrated a strong correlation between their molecular structure and NLO properties. researchgate.netresearchgate.net Frontier molecular orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. A small HOMO-LUMO energy gap is indicative of higher polarizability and a greater NLO response, as it signifies that the molecule is more easily polarized. researchgate.net
Table 3: Predicted Theoretical Nonlinear Optical Properties of this compound
| Parameter | Symbol | Predicted Significance | Computational Method |
| Dipole Moment | μ | High, due to the strong acceptor and donor groups. | DFT (e.g., B3LYP/6-311++G(d,p)) researchgate.net |
| Average Polarizability | α | Moderate to high, indicating significant electron cloud distortion. | DFT (e.g., B3LYP/6-311++G(d,p)) bohrium.com |
| First-Order Hyperpolarizability | β | Significantly large, suggesting strong potential for second-order NLO applications. researchgate.netbohrium.com | DFT (e.g., B3LYP/6-311++G(d,p)) researchgate.netbohrium.com |
| HOMO-LUMO Energy Gap | ΔE | Relatively small, facilitating intramolecular charge transfer. researchgate.net | DFT/TD-DFT researchgate.net |
These theoretical predictions position this compound as a promising candidate for the development of new NLO materials.
Role in Advanced Organic Synthesis and Precursor Chemistry
Utilization as a Building Block in the Synthesis of Complex Heterocyclic Systems
The structure of 2-(4-Chloro-2-nitrophenyl)furan is intrinsically suited for the construction of more elaborate heterocyclic frameworks. The nitro group, in particular, is a versatile functional handle. Chemical reduction of the nitro group to an amine would yield 2-(2-amino-4-chlorophenyl)furan, a key intermediate for a variety of cyclization reactions. This transformation opens pathways to nitrogen-containing heterocycles.
Research on analogous o-nitroaryl compounds demonstrates their utility as synthons for complex molecules. mdpi.com For instance, o-nitroaryldifurylmethanes undergo reduction to form anilines, which can then be subjected to diazotization and subsequent intramolecular reactions to yield cinnoline (B1195905) derivatives. mdpi.com Another pathway involves the reduction of the nitro group to a nitrene intermediate, which can attack a nearby furan (B31954) ring to construct carbazole (B46965) skeletons. mdpi.com
The furan moiety itself is a valuable precursor. It can act as a diene in Diels-Alder reactions, allowing for the formation of six-membered rings and complex polycyclic aromatic compounds. numberanalytics.comwikipedia.org Furthermore, acid-catalyzed transformations of furan derivatives, known as the Butin reaction, can lead to a wide array of other heterocycles, including benzofurans and indoles, by leveraging intramolecular cyclization with a suitably positioned nucleophile. bohrium.com
Table 1: Potential Heterocyclic Systems from this compound Derivatives
| Precursor Moiety | Reaction Type | Resulting Heterocycle Core |
| o-Nitroaryl | Reduction, Cycloaddition | Indole, Carbazole |
| o-Aminoaryl (from nitro reduction) | Diazotization, Cyclization | Cinnoline |
| Furan Ring | Diels-Alder Reaction | Dihydronaphthalenes |
| Furan Ring | Acid-Catalyzed Recyclization | Benzofuran, Isochromene |
Precursor for Advanced Polymeric Materials and Conjugated Frameworks
The synthesis of novel polymers and conjugated materials often relies on monomers with specific electronic and structural properties. Furan-containing aromatic compounds are of growing interest in materials science. For example, aromatic copolyesters incorporating furan rings have been developed for specialized applications such as vascular tissue engineering, demonstrating the utility of the furan motif in creating biocompatible materials. nih.gov Poly(butylene 2,5-furanoate) (PBF) is another notable furan-based polymer recognized for its favorable mechanical and thermal properties. nih.gov
The structure of this compound offers several handles for polymerization. The chloro-substituent could be activated for cross-coupling reactions, a common strategy for synthesizing conjugated polymers. The nitro group, upon reduction to an amine, provides a nucleophilic site for the formation of polyamides or polyimides. The bifunctional nature of the molecule (a phenyl ring and a furan ring) allows it to act as a biaryl-type monomer, potentially leading to polymers with interesting electronic and photophysical properties due to the extended π-conjugation.
Development as a Ligand or Component in Catalyst Design
Biaryl compounds, consisting of two connected aromatic rings, form the backbone of many important ligands in modern catalysis. uni-rostock.de The ortho-nitro group in this compound is particularly relevant in this context. Research has shown that axially chiral biaryls containing ortho-nitro or ortho-sulfonyl groups are valuable structural motifs in ligands designed for asymmetric catalysis, such as in Suzuki-Miyaura cross-coupling reactions. mdpi.comnih.gov
The synthesis of such ligands often involves the coupling of two aryl fragments. researchgate.net The chloro-substituent on the phenyl ring of this compound could serve as a site for such cross-coupling reactions, allowing it to be incorporated into a larger, more complex ligand structure. The nitrogen and oxygen atoms present in the molecule could act as coordination sites for a metal center. The nitro group itself, or its reduced amine form, can influence the electronic properties of the ligand and its interaction with a metal, thereby tuning the catalyst's activity and selectivity. nih.gov
Scaffold Engineering for Targeted Molecular Design
In medicinal chemistry and materials science, a molecular scaffold is a core structure upon which various functional groups can be appended to create a library of compounds with diverse properties. mdpi.com The furan nucleus is a recognized pharmacophore, and many furan-based derivatives have been designed and synthesized to explore their biological activities, including anticancer properties. nih.gov
The this compound molecule can be viewed as a modifiable scaffold. Each component offers a site for diversification:
The Furan Ring: Can be substituted at its open positions or can undergo ring-opening and recyclization to generate entirely new scaffolds. wikipedia.orgbohrium.com
The Phenyl Ring: The chloro and nitro groups can be replaced or modified. For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used to form other functional groups. mdpi.com The chloro group can be substituted via nucleophilic aromatic substitution or participate in metal-catalyzed cross-coupling reactions.
Scaffold-Hopping: The nitrobenzene (B124822) moiety itself is often a subject of "scaffold-hopping" in drug design, where it is replaced by other heterocycles (like pyridine) to mitigate metabolic liabilities, such as the formation of toxic aniline (B41778) metabolites. nih.gov Understanding the properties of the this compound scaffold provides a baseline for such strategic molecular modifications.
The synthesis of furan-based Schiff bases from nitrobenzene derivatives highlights how these components can be combined to create new molecular frameworks with specific functions, such as antimicrobial activity. acgpubs.org
Q & A
Q. What synthetic routes are commonly employed for 2-(4-chloro-2-nitrophenyl)furan, and how are reaction conditions optimized?
The synthesis typically involves coupling reactions between chloronitrobenzene derivatives and furan precursors. For example, analogous compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using base-catalyzed reactions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic substitution or condensation . Optimization includes adjusting solvent polarity, temperature, and stoichiometric ratios to maximize yield.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- NMR Spectroscopy : To resolve aromatic proton environments and confirm substitution patterns.
- X-ray Crystallography : For definitive structural determination, as demonstrated in studies of related naphthofuran derivatives .
- Mass Spectrometry : To verify molecular weight and fragmentation patterns, as seen in analyses of furan-containing heterocycles .
Q. What crystallization conditions are recommended for obtaining high-quality single crystals of this compound?
Slow evaporation of polar solvents (e.g., ethanol or DCM) at controlled temperatures (~4°C) is effective. For structurally similar compounds, such as naphtho[1,2-b]furan derivatives, crystal packing is stabilized by π-π stacking and halogen interactions, which can guide solvent selection .
Advanced Research Questions
Q. How can discrepancies between experimental NMR data and computational predictions (e.g., DFT) be resolved?
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. Validate computational models by:
- Including explicit solvent molecules in simulations.
- Comparing experimental coupling constants with Boltzmann-weighted conformational averages .
- Cross-referencing with X-ray data to confirm bond lengths and angles .
Q. What strategies address challenges in X-ray crystallographic refinement for halogenated furan derivatives?
- Disorder Modeling : Use SHELXL to refine disordered Cl or NO₂ groups with split occupancy .
- Thermal Ellipsoid Analysis : Employ ORTEP for visualizing anisotropic displacement, particularly for nitro groups prone to rotational disorder .
- Twinned Data : Apply twin refinement protocols in SHELX for crystals with pseudo-merohedral twinning .
Q. How do steric and electronic effects of the nitro and chloro substituents influence reactivity in cross-coupling reactions?
- The electron-withdrawing nitro group deactivates the phenyl ring, directing electrophilic substitutions to meta/para positions.
- Steric hindrance from the chloro substituent can slow reaction kinetics, necessitating catalysts like Pd(PPh₃)₄ or elevated temperatures, as observed in Suzuki-Miyaura couplings of analogous aryl halides .
Q. What analytical methods are suitable for detecting decomposition products under thermal or photolytic stress?
- HPLC-MS : Monitor degradation pathways via retention time shifts and mass fragmentation.
- TGA/DSC : Identify thermal decomposition thresholds (e.g., nitro group instability above 150°C) .
- UV-Vis Spectroscopy : Track photolytic byproducts using characteristic absorbance bands of nitroso or quinone intermediates .
Data Contradiction and Methodological Pitfalls
Q. When crystallographic bond angles deviate from idealized VSEPR predictions, how should researchers interpret these anomalies?
Deviations often result from crystal packing forces or intramolecular strain. For example, in 3-(4-chlorophenylsulfonyl)-2-methylnaphtho[1,2-b]furan, the C–S–O bond angle was observed at 104.5°, differing from the tetrahedral ideal due to sulfonyl group distortion . Validate using Hirshfeld surface analysis to quantify intermolecular interactions .
Q. How can researchers differentiate between regioisomers in furan-functionalized nitroaromatics?
- 2D NMR (COSY/NOESY) : Correlate through-space interactions to assign substituent positions.
- Crystallographic Data : Compare experimental unit cell parameters with simulated PXRD patterns of proposed isomers .
- IR Spectroscopy : Nitro group symmetric/asymmetric stretching frequencies shift depending on substitution pattern (e.g., 1520 cm⁻¹ vs. 1350 cm⁻¹ for para vs. ortho nitro) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
